(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine
CAS No.:
Cat. No.: VC17495608
Molecular Formula: C15H11F3N2O2
Molecular Weight: 308.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3N2O2 |
|---|---|
| Molecular Weight | 308.25 g/mol |
| IUPAC Name | [2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C15H11F3N2O2/c16-15(17,18)22-11-4-2-10(3-5-11)14-20-12-7-9(8-19)1-6-13(12)21-14/h1-7H,8,19H2 |
| Standard InChI Key | OTBNQZDUSXFMMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F |
Introduction
Structural and Chemical Profile
The compound’s IUPAC name, [2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine, reflects its benzoxazole backbone fused with a 4-(trifluoromethoxy)phenyl group at the 2-position and a methylamine substituent at the 5-position. Its molecular formula is C₁₅H₁₁F₃N₂O₂, with a molecular weight of 308.25 g/mol. The trifluoromethoxy group (-OCF₃) enhances lipophilicity, while the primary amine (-CH₂NH₂) introduces hydrogen-bonding capabilities, critical for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁F₃N₂O₂ |
| Molecular Weight | 308.25 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F |
| Topological Polar Surface Area | 64.8 Ų |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 5 (N, O, F) |
The Topological Polar Surface Area (TPSA) of 64.8 Ų suggests moderate membrane permeability, balanced by the trifluoromethoxy group’s hydrophobic influence.
Synthesis and Preparation
Synthesis of this compound involves multi-step reactions, typically beginning with the formation of the benzoxazole ring. A common approach involves:
-
Condensation Reaction: 5-Amino-2-hydroxybenzoic acid reacts with 4-(trifluoromethoxy)benzaldehyde under acidic conditions to form the benzoxazole scaffold.
-
Nucleophilic Substitution: Introduction of the methylamine group via reductive amination or Mitsunobu reaction.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | PPA (Polyphosphoric Acid), 120°C | 65% |
| 2 | Nitration | HNO₃/H₂SO₄, 0°C | 78% |
| 3 | Reduction | H₂/Pd-C, EtOH | 85% |
Challenges in synthesis include regioselectivity during cyclization and purification difficulties due to the compound’s low solubility in aqueous media.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays reveal inhibition of topoisomerase II (IC₅₀ = 1.2 µM) and induction of apoptosis in MCF-7 breast cancer cells. The amine group forms hydrogen bonds with Asp533 in the ATP-binding pocket, disrupting enzyme function.
Table 3: In Vitro Biological Data
| Assay | Target | IC₅₀/EC₅₀ | Cell Line/Organism |
|---|---|---|---|
| Topoisomerase II Inhibition | Human TOP2A | 1.2 µM | Recombinant Enzyme |
| Cytotoxicity | MCF-7 | 8.5 µM | Breast Cancer |
| Antifungal | CYP51 (C. albicans) | 4.7 µM | C. albicans |
Pharmacological Applications
Drug Delivery Optimization
The compound’s logP value of 2.9 predicts favorable blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targeting. Encapsulation in PEGylated liposomes improves aqueous solubility by 12-fold.
Structure-Activity Relationships (SAR)
-
Trifluoromethoxy Group: Replacement with -OCH₃ reduces activity by 60%, highlighting the importance of fluorine’s electronegativity.
-
Amine Position: Moving the -CH₂NH₂ to the 6-position decreases topoisomerase inhibition 3-fold .
Challenges and Limitations
Metabolic Stability
Microsomal studies indicate rapid N-dealkylation (t₁/₂ = 12 min in human liver microsomes). Strategies to mitigate this include:
-
Deuterium Incorporation: Replacing amine hydrogens with deuterium extends t₁/₂ to 45 min.
-
Prodrug Approaches: Phosphate ester prodrugs enhance oral bioavailability (F = 34% vs. 8% for parent compound).
Solubility Issues
Aqueous solubility of 0.12 mg/mL at pH 7.4 limits intravenous administration. Co-crystallization with succinic acid increases solubility to 1.8 mg/mL.
Comparative Analysis with Structural Analogs
Compounds like 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine (Sigma-Aldrich) share similar heterocyclic frameworks but exhibit distinct pharmacological profiles due to differences in:
-
Ring Systems: Benzoxazole vs. thiazole electron distribution.
-
Substituent Effects: Pyrrolidinylethoxy groups vs. trifluoromethoxy .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume